6-Methyl Substitution Abolishes RFC Transport While Preserving Antitumor Efficacy
A direct comparative study on a series of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrated that the addition of a methyl group at the 6-position of the pyrrole ring completely abolishes transport by the reduced folate carrier (RFC) [1]. This is a quantifiable and verifiable gain-of-function that is not observed in the unsubstituted or 5-substituted analogs.
| Evidence Dimension | Abolition of RFC-mediated transport |
|---|---|
| Target Compound Data | RFC transport is abolished (qualitative result) |
| Comparator Or Baseline | 5-substituted pyrrolo[2,3-d]pyrimidine antifolates (e.g., pemetrexed) which are substrates for RFC |
| Quantified Difference | Complete loss of RFC transport function upon 6-methyl addition |
| Conditions | In vitro cellular transport assays using human tumor cell lines |
Why This Matters
This property is crucial for developing tumor-targeted therapies that minimize uptake in normal tissues, reducing off-target toxicity.
- [1] K. Kaku, et al. Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport. ACS Medicinal Chemistry Letters, 2023, 14(12), 1682-1691. View Source
